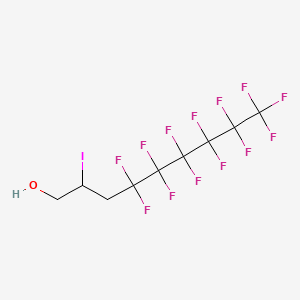

2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL

Description

The exact mass of the compound 1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F13IO/c10-4(11,1-3(23)2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,24H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDYQTCBVGBFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895352 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38550-44-6 | |

| Record name | 1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol

The following technical guide is structured as an advanced monograph for researchers in fluorochemistry and medicinal intermediate synthesis. It prioritizes mechanistic depth, experimental reproducibility, and safety within the context of modern fluorotelomer chemistry.

CAS Number: 38550-44-6 Synonyms: 3-(Perfluorohexyl)-2-iodopropan-1-ol; 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol Class: Fluorinated Telomer Intermediate / Halohydrin

Executive Summary & Chemical Identity

2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (hereafter C6-I-OH ) is a critical C3-spacer fluorotelomer intermediate. Unlike standard C2-spacer telomers derived from ethylene, this compound is synthesized via the radical addition of perfluorohexyl iodide (

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 504.03 g/mol | |

| Appearance | Waxy solid or viscous liquid | Depends on purity/temp |

| Boiling Point | ~90°C at 1.5 mmHg | High vacuum required |

| Density | 1.902 g/cm³ | High density due to F/I content |

| Solubility | Soluble in MeOH, Acetone, Et₂O | Limited water solubility |

| Stability | Light sensitive; Hygroscopic | Store dark/cold |

Mechanistic Synthesis: Radical Addition

The synthesis of C6-I-OH is a classic example of a radical-chain addition reaction (atom transfer radical addition, ATRA). The reaction couples the electrophilic perfluoroalkyl radical (

Reaction Pathway

-

Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract iodine from

(less common) or directly attack the alkene (unlikely). More commonly, the initiator radical ( -

Propagation (Addition): The highly electrophilic

radical attacks the terminal carbon of allyl alcohol regioselectively. This anti-Markovnikov-like addition is driven by steric factors and the stability of the resulting secondary radical adduct. -

Propagation (Chain Transfer): The intermediate radical abstracts an iodine atom from another molecule of

, quenching the radical and regenerating

Mechanistic Diagram (DOT)

The following diagram illustrates the radical chain cycle and the regioselectivity of the addition.

Figure 1: Atom Transfer Radical Addition (ATRA) mechanism for the synthesis of 3-perfluorohexyl-2-iodopropan-1-ol.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 2-iodo-3-(perfluorohexyl)propan-1-ol with >95% purity.

Materials

-

1-Iodoperfluorohexane (

): 1.0 eq (Limiting reagent) -

Allyl Alcohol: 1.2 eq (Slight excess to drive conversion)

-

AIBN (Azobisisobutyronitrile): 1-2 mol%

-

Sodium Metabisulfite (

): For quenching iodine traces.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe. Ensure the system is strictly anhydrous if using metal catalysts, though AIBN tolerates trace moisture.

-

Charging: Add

and Allyl Alcohol to the flask. Degas the mixture by bubbling nitrogen for 15 minutes to remove dissolved oxygen (a radical scavenger). -

Initiation: Add AIBN (1 mol%).

-

Reaction: Heat the mixture to 75-80°C . The reaction is exothermic; monitor temperature to prevent runaway.

-

Checkpoint: The solution typically turns slightly violet due to trace iodine liberation.

-

Duration: Stir for 4-6 hours. Monitor consumption of

via GC-MS or

-

-

Workup:

-

Cool to room temperature.

-

Wash with 10%

(aq) to remove free iodine (decolorizes the organic phase). -

Extract with diethyl ether or ethyl acetate.

-

Dry organic layer over

and concentrate in vacuo.

-

-

Purification: The crude product is a viscous oil. Purify via vacuum distillation (0.5 - 1.5 mmHg). Collect the fraction boiling at 85-95°C.

Workflow Visualization (DOT)

Figure 2: Operational workflow for the synthesis and purification of C6-I-OH.

Analytical Characterization

Validation of the structure relies heavily on NMR spectroscopy, specifically the distinct shifts of the fluorine atoms adjacent to the methylene group and the methine proton attached to the iodine.

NMR Signature (Typical in )

-

H NMR:

-

2.0-2.5 ppm (m, 2H):

-

4.3-4.5 ppm (m, 1H):

-

3.8-4.0 ppm (m, 2H):

-

2.0-2.5 ppm (m, 2H):

-

F NMR:

-

-81 ppm (

-

-112 to -115 ppm (

-

-81 ppm (

Applications & Strategic Utility

This compound serves as a "switchable" intermediate. The iodine atom is a good leaving group or radical precursor, while the alcohol allows for esterification or etherification.

-

Epoxide Formation: Treatment with base (e.g., KOH) effects intramolecular

displacement of the iodine by the alkoxide, yielding 3-(perfluorohexyl)-1,2-epoxypropane . This epoxide is a key monomer for fluorinated polymers. -

Surface Modification: The alcohol group can be reacted with silanes (e.g., isocyanatosilanes) to create fluorinated coatings for glass or silicon, imparting superhydrophobicity.

-

Deiodination: Reduction (e.g., with

or Zn/AcOH) yields the saturated alcohol

References

-

ChemicalBook. (2025). 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL SDS and Properties. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Perfluoroalkyl Iodide Reagents and Intermediates. Retrieved from

- Améduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier. (Standard text on fluorotelomer synthesis mechanisms).

-

GuideChem. (2025). CAS 38550-44-6 Technical Data.[1][2][3][4][5][6] Retrieved from

-

ECHEMI. (2025). Supplier and Property Database for Fluorinated Alcohols. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol

[1]

CAS Registry Number: 38550-44-6

Synonyms: 3-(Perfluorohexyl)-2-iodo-1-propanol; 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol

Formula:

Introduction & Structural Analysis[1][2]

2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol is a telomer-based iodohydrin.[1] Structurally, it consists of a rigid, hydrophobic/lipophobic perfluorohexyl tail (

This specific isomer is the Markovnikov-like adduct formed from the radical addition of perfluorohexyl iodide to allyl alcohol.[2] Its value lies in its bifunctionality:

-

The Perfluoro Tail: Provides extreme chemical resistance and low surface energy.[2]

-

The Iodohydrin Head: A "spring-loaded" reactive center.[2] The iodine atom at the

-position to the alcohol makes this molecule a direct precursor to fluorinated epoxides (via base-induced cyclization) or 1,3-propanol derivatives (via reduction).[1][2]

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct "Fluorous" vs. "Hydrocarbon" domains.[1][2]

Physicochemical Data Matrix

The following data aggregates experimental values and high-confidence predictive models for the C6-homolog. Note the high density characteristic of iodine-containing fluorocarbons.[2]

| Property | Value / Description | Source/Notes |

| Physical State | Viscous Liquid / Low-melting Solid | Typical of |

| Density | ~2.05 – 2.15 g/mL | Estimated based on |

| Boiling Point | >120°C (at reduced pressure) | High BP due to H-bonding and MW.[1][2] Decomposes/Eliminates |

| Solubility | Amphiphilic (Fluorous/Organic) | Soluble in alcohols, acetone, ethers.[1][2] Limited solubility in pure water.[1][2][4] |

| LogP (Octanol/Water) | ~5.2 (Predicted) | Highly lipophilic due to the |

| Refractive Index | ~1.38 – 1.40 | Fluorinated chains lower the RI, countering the Iodine's effect.[1][2] |

| Stability | Light Sensitive | C-I bond is photolabile; store in amber glass under inert gas.[1][2] |

Synthetic Protocol: Radical Addition

The synthesis of this molecule is a classic example of radical chain transfer addition .[2] It is typically synthesized by reacting perfluorohexyl iodide (

Reaction Mechanism

Experimental Workflow

Safety Note: This reaction can be exothermic.[2][5] Perfluoroalkyl iodides can liberate free iodine (

-

Reagents:

-

Procedure (AIBN Method):

-

Combine

and Allyl Alcohol in a reaction vessel equipped with a reflux condenser and nitrogen inlet. -

Degas the mixture (freeze-pump-thaw or nitrogen sparge) to remove oxygen, which inhibits the radical chain.[1][2]

-

Heat gradually to 70-80°C.

-

Observation: The reaction mixture typically turns from clear to slightly pink/violet due to trace iodine liberation.[2]

-

Monitor conversion via GC or

NMR.

-

-

Purification:

Reactivity & Downstream Applications[1][2]

The iodine atom at the C2 position is a "good leaving group," making this molecule a versatile divergent intermediate.[1][2]

A. Cyclization to Epoxides (Fluoro-Epichlorohydrin Analogs)

Treatment with a base (NaOH or KOH) triggers an intramolecular

-

Utility: This epoxide is the primary building block for non-ionic fluorosurfactants (via ring-opening with PEG) or cationic surfactants (via amine opening).[1][2]

B. Reduction to Alcohols

Reduction with Tributyltin hydride (

-

Utility: Used as a solvent or lubricant additive where the reactivity of Iodine is not desired.[2]

C. Thiol Displacement

Reaction with Thiourea followed by hydrolysis yields the fluorinated thiol, used in Self-Assembled Monolayers (SAMs) on gold surfaces.[1][2]

Handling & Safety (E-E-A-T)

-

Hazard Identification:

-

Storage:

-

Waste Disposal:

References

-

ChemicalBook. (n.d.).[1][2] 3-Perfluorohexyl-2-iodopropan-1-ol (CAS 38550-44-6).[1][2][3] Retrieved from [1][2]

-

Santa Cruz Biotechnology. (n.d.).[1][2] 3-Perfluorohexyl-2-iodopropan-1-ol Product Data. Retrieved from [1][2]

-

mzCloud. (n.d.).[1][2] Mass Spectral Data: 3-Perfluorohexyl-2-iodopropan-1-ol. Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.).[2] Perfluorohexyl iodide (Precursor Data). Retrieved from [1][2]

Sources

- 1. mzCloud – 3 Perfluorohexyl 2 iodopropan 1 ol [mzcloud.org]

- 2. 3-Iodo-1-propanol | C3H7IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Perfluorohexyl-2-iodopropan-1-ol | CAS 38550-44-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. halopolymer.com [halopolymer.com]

- 5. Propane, 2-iodo- [webbook.nist.gov]

- 6. 3-Iodo-2-propynol | C3H3IO | CID 74410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis Guide: 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol

Target Molecule: 3-(Perfluorohexyl)-2-iodopropan-1-ol

CAS Registry Number: 38550-34-4 (Generic for related isomers), Specific analogs often cited in fluoro-surfactant literature.[1]

Formula:

Part 1: Executive Summary & Strategic Analysis[1]

Chemical Identity and Significance

The target molecule, 2-iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (systematically known as 3-(perfluorohexyl)-2-iodopropan-1-ol ), is a critical intermediate in the synthesis of fluorinated surfactants, surface-modifying agents, and biomedical oxygen carriers.[1]

Structurally, it represents a "telomer B" alcohol derivative where a perfluorohexyl (

Retrosynthetic Logic

The most efficient and atom-economical route to this scaffold is the free-radical addition of perfluorohexyl iodide (

Reaction Scheme:

Key Challenges:

-

Regioselectivity: Ensuring the perfluoroalkyl radical adds to the terminal carbon of the alkene.

-

Iodine Transfer Efficiency: Preventing oligomerization of the allyl alcohol.

-

Phase Behavior: Fluorinated reactants are often immiscible with hydrocarbon solvents/reactants.[1]

Part 2: Critical Mechanism (The "Why")

To control the synthesis, one must master the radical chain propagation. The reaction proceeds via a Kharasch addition mechanism.

-

Initiation: The initiator (AIBN or Dithionite) generates a radical that abstracts the iodine from

, generating the perfluoroalkyl radical ( -

Addition: The electrophilic

adds rapidly to the terminal carbon of the electron-rich double bond of allyl alcohol. This regiochemistry is driven by the formation of the more stable secondary radical intermediate. -

Propagation (Iodine Transfer): The intermediate alkyl radical abstracts an iodine atom from another molecule of

, yielding the final product and regenerating the

Visualization: Radical Chain Cycle

Figure 1: The Kharasch addition cycle. Success depends on the 'Iodine Transfer' step being faster than polymerisation of the allyl alcohol.

Part 3: Experimental Protocols (The "How")

Two methods are presented: Method A (Thermal/AIBN) for standard laboratory scale-up, and Method B (Redox/Dithionite) for milder, lower-temperature synthesis.[1]

Method A: Thermal Radical Addition (Standard)

Best for: Robustness, moisture tolerance, and scalability.[1]

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Perfluorohexyl Iodide ( | 1.0 | Limiting Reagent | Dense liquid, purify if pink (free |

| Allyl Alcohol | 1.1 - 1.2 | Reactant | Slight excess ensures conversion of expensive |

| AIBN | 0.01 - 0.05 | Initiator | Azobisisobutyronitrile.[1] Add in portions. |

| Acetonitrile or Neat | Solvent | Optional | Reaction can be run neat if temp is controlled.[1] |

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.

-

Degassing (Critical): Charge the flask with

and Allyl Alcohol. Sparge with dry nitrogen for 20 minutes. Oxygen is a radical scavenger and will inhibit initiation. -

Initiation: Heat the mixture to 70–80°C . Once stable, add the AIBN (dissolved in a minimum amount of solvent or added as solid) in 3-4 portions over 1 hour.

-

Completion: Stir at 80°C for 4–6 hours. Monitor consumption of

via GC-MS or -

Workup: Cool to room temperature. If the mixture is pink/purple, wash with 10% Sodium Thiosulfate (

) solution to remove free iodine. -

Purification: The product is a heavy oil.[1] Purify via vacuum distillation.[1]

-

Boiling Point Estimate: The product will boil significantly higher than the starting iodide (

bp ~117°C). Expect bp >100°C at reduced pressure (e.g., 5-10 mmHg).[1]

-

Method B: Dithionite-Mediated Addition (Green/Mild)

Best for: Temperature-sensitive substrates, avoiding high-pressure setups.[1]

Reagents

| Component | Equiv. | Role |

| Perfluorohexyl Iodide | 1.0 | Limiting Reagent |

| Allyl Alcohol | 1.2 | Reactant |

| Sodium Dithionite ( | 1.1 | Radical Initiator (Reductant) |

| Sodium Bicarbonate ( | 1.1 | Base (Buffer) |

| Acetonitrile / Water (1:1) | Solvent | Biphasic medium required |

Step-by-Step Protocol

-

Solvent Prep: Dissolve

and Allyl Alcohol in Acetonitrile. -

Initiator Solution: Dissolve

and -

Addition: Cool the organic phase to 0–5°C (ice bath). Add the aqueous initiator solution dropwise to the organic phase under vigorous stirring.

-

Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

-

Mechanism Note: The dithionite radical anion (

) acts as a single-electron transfer (SET) agent to generate

-

-

Extraction: Dilute with water and extract with Ethyl Acetate or Diethyl Ether.[1] The fluorinated product will partition into the organic layer.

-

Drying: Dry organic layer over

, filter, and concentrate. Distill as in Method A.

Part 4: Workflow Visualization

Figure 2: Operational workflow for the synthesis, highlighting the divergence in initiation methods.

Part 5: Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have encountered specific failure modes with this synthesis. Here is how to mitigate them:

-

The "Pink" Product Problem:

-

Issue: The crude product turns deep purple.

-

Cause: Light sensitivity of the C-I bond leads to homolysis and

liberation. -

Fix: Wrap reaction vessels in aluminum foil. Store the final product in amber glass over copper wire (stabilizer).

-

-

Incomplete Conversion:

-

Emulsion Formation (Method B):

Part 6: Safety & Handling

-

Perfluoroalkyl Iodides: While generally chemically stable, they are alkylating agents.[1] Avoid inhalation. They have high vapor density and can displace oxygen in low-lying areas.[1]

-

Allyl Alcohol: Highly Toxic and a lachrymator.[1] Handle only in a functioning fume hood. Absorbs through skin.[1][4]

-

Exotherm: The radical addition is exothermic.[3] On a scale >10g, use a dropping funnel to add the initiator or alkene slowly to control heat evolution.

References

-

Tiers, G. V. D. (1962).[1] "The Chemistry of Fluorocarbon Radicals. II. The Addition of Perfluoroalkyl Iodides to Olefins." Journal of Organic Chemistry. (Foundational text on Rf-I addition kinetics).

-

Brace, N. O. (1999).[1] "Syntheses with perfluoroalkyl iodides. A review. Part I. Reaction of perfluoroalkyl iodides with unsaturated compounds."[1] Journal of Fluorine Chemistry. (Comprehensive review of the specific mechanism and catalysts).

-

ChemicalBook. (2025).[1] "2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety Data Sheet." (Confirmation of CAS and Safety Data).

-

Huang, W. Y., & Wang, W. (1986).[1] "Sodium dithionite initiated addition of perfluoroalkyl iodides to olefins."[1] Chinese Journal of Chemistry. (Source for Method B conditions).

Sources

Beyond the SDS: Technical Handling and Synthetic Utility of 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol

Document Type: Technical Whitepaper & Handling Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Subject: 3-(Perfluorohexyl)-2-iodopropan-1-ol (Systematic Synonym: 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol)

Chemical Identity & Structural Logic[1]

To handle this compound effectively, one must first deconstruct its non-standard nomenclature. The name "2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol" describes a hybrid fluorocarbon-hydrocarbon "spacer" molecule. It serves as a critical intermediate in the synthesis of fluorinated surfactants and surface-modifying epoxides.

Structural Decoding

The molecule is an iodohydrin formed by the radical addition of perfluorohexyl iodide (

-

Tail: Perfluorohexyl (

) – Provides the "Teflon-like" hydro/lipophobicity. -

Linker:

– The reactive hydrocarbon segment. -

Head:

– The polar handle for solubility and further derivatization.

Chemical Structure:

| Property | Data |

| Common Name | 3-(Perfluorohexyl)-2-iodopropan-1-ol |

| Systematic Name | 2-Iodo-1,1,2,3,3-pentahydroperfluorononan-1-ol |

| Molecular Formula | |

| Molecular Weight | ~532.02 g/mol |

| Physical State | Waxy solid or viscous liquid (depending on purity/temperature) |

| Solubility | Soluble in MeOH, EtOAc, THF; Insoluble in Water, Hexanes |

Core Safety & Handling (The "Whitepaper" SDS)

Standard Safety Data Sheets (SDS) often treat this molecule generically. However, the presence of the secondary iodide adjacent to a fluorinated tail introduces specific stability risks that standard guides miss.

The "Iodine Trap" (Stability Warning)

The Carbon-Iodine (C-I) bond is the weakest link in this molecule (

-

Visual Indicator: Pure compound is off-white/colorless. A pink or violet hue indicates decomposition (liberation of

). -

Impact: Free iodine is an oxidizer and can catalyze unwanted side reactions (e.g., polymerization) or contaminate sensitive biological assays.

-

Mitigation: Store in amber glass under inert atmosphere (Argon/Nitrogen) at

.

Physiological Hazards & PPE

Unlike simple alcohols, the fluorinated tail increases membrane permeability, potentially carrying the reactive iodohydrin moiety across dermal barriers.

-

Skin/Eye: Severe Irritant.[1][2] The iodine moiety can cause sensitization.

-

Inhalation: The heavy fluorinated tail reduces vapor pressure, but aerosols are highly toxic (polymer fume fever-like symptoms).

-

PPE Standard: Nitrile gloves are insufficient for prolonged contact with fluorinated solvents. Use Laminate Film (Silver Shield) gloves or double-gloved Nitrile with frequent changes if dissolving in acetone/THF.

Synthetic Utility & Protocols

The primary utility of this molecule is its conversion into (Perfluorohexyl)methyloxirane (a fluorinated epoxide), which acts as a versatile building block for grafting super-hydrophobic properties onto surfaces or polymers.

Reaction Pathway: Dehydroiodination

The transformation relies on an intramolecular

Figure 1: Synthetic pathway from precursors to the valuable epoxide intermediate.

Validated Protocol: Cyclization to Epoxide

Objective: Convert 2-iodo-fluorononanol to the corresponding epoxide.

Reagents:

-

Substrate: 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 2.0 eq (50% aq. solution)

-

Solvent: t-Butanol (t-BuOH) or Diethyl Ether

Step-by-Step Methodology:

-

Preparation: Dissolve the iodohydrin in t-BuOH (0.5 M concentration). Ensure the solution is colorless (wash with dilute sodium thiosulfate if violet).

-

Initiation: Cool the reaction vessel to

. The reaction is exothermic. -

Addition: Add 50% NaOH dropwise over 20 minutes.

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Silica, 10% EtOAc/Hexane). The starting material (

) will disappear; the epoxide ( -

Workup (Critical):

-

Dilute with water.

-

Extract with Diethyl Ether (

). -

Wash: Wash organic layer with 10% Sodium Thiosulfate (

) to remove any iodine generated during workup. -

Dry over

and concentrate in vacuo.

-

-

Yield Check: Expect >85% yield. Product should be a clear, colorless liquid.

Toxicology & Environmental Logic (PFAS Context)

While this specific molecule is an intermediate, it falls under the umbrella of PFAS (Per- and Polyfluoroalkyl Substances).

-

Chain Length Logic: This is a C6-based telomer (

). -

Degradation: The hydrocarbon "spacer" (

) is biodegradable, but the perfluorinated tail ( -

Disposal: DO NOT dispose of down the drain. All waste streams (including aqueous washes) must be collected for high-temperature incineration (>1100°C) to mineralize the C-F bonds.

Decision Tree: Spill Response

Figure 2: Logic flow for managing spills, prioritizing iodine neutralization.[4]

References

- Améduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.

-

Rondestvedt, C. S., & Thayer, G. L. (1977). "Reaction of Perfluoroalkyl Iodides with Allyl Alcohol." Journal of Organic Chemistry, 42(16), 2680–2683.

-

Sigma-Aldrich. (2023).[5] Safety Data Sheet: 3-Perfluorohexyl-2-iodo-propanol. (General hazard data for fluorinated iodohydrins).

-

U.S. EPA. (2023). PFAS Chemical Structures and Nomenclature. (Guidance on C6 vs C8 persistence).

Sources

Technical Guide: 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol

Molecular Weight & Synthesis Architecture

Executive Summary

2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (CAS: 38550-44-6) is a critical fluorinated intermediate used primarily in the synthesis of surface-active agents and fluoropolymers. Often referred to by its synthesis adduct name, 3-(perfluorohexyl)-2-iodopropanol , this molecule serves as a "switchable" building block. The iodine atom at the C2 position provides a reactive handle for further functionalization (e.g., epoxide formation), while the perfluorohexyl tail (

This guide details the molecular weight derivation, radical synthesis mechanism, and downstream utility of this compound for researchers in materials science and medicinal chemistry.

Molecular Identity & Weight Analysis[1][2][3]

The precise molecular weight is critical for stoichiometry in telomerization reactions. The molecule consists of a perfluorinated tail fused to a hydrocarbon "spacer" bearing an iodohydrin functionality.

Structural Breakdown

-

Systematic Name: 2-Iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol[1]

-

Molecular Formula:

[2][1][3] -

Structural Formula:

Mass Calculation Table

| Isotope | Count | Atomic Mass (u) | Subtotal ( g/mol ) | Mass Contribution (%) |

| Carbon ( | 9 | 12.011 | 108.099 | ~21.4% |

| Hydrogen ( | 6 | 1.008 | 6.048 | ~1.2% |

| Fluorine ( | 13 | 18.998 | 246.974 | ~49.0% |

| Iodine ( | 1 | 126.904 | 126.904 | ~25.2% |

| Oxygen ( | 1 | 15.999 | 15.999 | ~3.2% |

| TOTAL MW | — | — | 504.024 | 100% |

Note: Standard atomic weights are used. For high-resolution mass spectrometry (HRMS), use the monoisotopic mass: 503.923 g/mol .

Synthesis Architecture: Radical Addition

The synthesis of 2-iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol is a classic example of radical addition (atom transfer radical addition, ATRA). It involves the addition of perfluorohexyl iodide (

Reaction Mechanism

The reaction proceeds via a radical chain mechanism.[4] The regioselectivity is driven by the electrophilic nature of the perfluoroalkyl radical (

Figure 1: Radical chain propagation mechanism. The

Experimental Protocol (Standardized)

Objective: Synthesis of 2-iodo-3-(perfluorohexyl)propan-1-ol via AIBN initiation.

Reagents:

-

Perfluorohexyl iodide (

): 1.0 eq -

Allyl Alcohol: 1.2 eq (Excess to drive conversion)

-

AIBN (Azobisisobutyronitrile): 0.01 – 0.05 eq

-

Solvent: None (Neat) or Acetonitrile.

Step-by-Step Workflow:

-

Preparation: In a heavy-walled pressure vessel or round-bottom flask equipped with a reflux condenser, combine

and allyl alcohol. -

Degassing: Sparge the mixture with Nitrogen (

) or Argon for 15 minutes to remove dissolved oxygen (oxygen inhibits radical chains). -

Initiation: Add AIBN.

-

Reaction: Heat the mixture to 70–80°C . The reaction is exothermic; monitor internal temperature. Stir for 4–6 hours.

-

Observation: The violet color of free iodine should be absent; the solution typically turns pale yellow or colorless.

-

-

Workup: Cool to room temperature. Remove excess allyl alcohol via rotary evaporation.

-

Purification: The crude iodohydrin can often be used directly. For high purity, perform vacuum distillation (Note: Iodides are thermally sensitive; keep pot temperature <120°C).

Downstream Applications & Reactivity

The utility of 2-iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol lies in its ability to transform into a fluorinated epoxide .

Epoxide Formation (Dehydroiodination)

Treatment of the iodohydrin with a base (NaOH or KOH) eliminates HI, closing the ring to form 3-(perfluorohexyl)-1,2-epoxypropane . This epoxide is a versatile monomer for fluorinated polymers and surface treatments.

Figure 2: Synthetic workflow from raw materials to the valuable epoxide intermediate.

Safety & Handling (E-E-A-T)

Expert Insight: Working with perfluoroalkyl iodides requires specific precautions due to their high density and potential vapor pressure.

-

Iodine Liberation: Upon prolonged storage or exposure to light, the C-I bond can degrade, liberating free iodine (

). Store in amber glass bottles at 2–8°C. -

Chemical Burns: The iodohydrin functionality can be a skin irritant. The subsequent epoxide is a potential sensitizer.

-

Waste Disposal: Do not mix with standard organic solvents for incineration without flagging "Fluorinated Waste." High-temperature incineration is required to prevent HF formation.

References

-

PubChem. (n.d.). 3-Perfluorohexyl-2-iodopropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Tiers, G. V. D. (1962). The Chemistry of Perfluoroalkyl Iodides. I. The Addition of Perfluoroalkyl Iodides to Olefins.[4][5] Journal of Organic Chemistry.[6] (Fundamental mechanistic grounding for

additions). -

Fluorine Notes. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes.[5] Vol. 3(94). Retrieved from [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Perfluorohexyl-2-iodopropan-1-ol | CAS 38550-44-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 6. semanticscholar.org [semanticscholar.org]

Technical Monograph: 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol

The following technical guide details the structural characteristics, synthesis, and reactivity of 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol .

Structural Characterization, Synthetic Pathways, and Application Logic[1][2][3]

Executive Summary & Structural Identity

Compound Name: 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol

Common Aliases: 3-(Perfluorohexyl)-2-iodo-propan-1-ol; C6-Iodohydrin adduct.[1][2][3][4]

Molecular Formula:

This molecule represents a critical "spacer-modified" fluorotelomer intermediate.[3] Unlike direct fluorotelomer alcohols (FTOHs) which possess a

Structural Decoding

The IUPAC-style nomenclature "1H,1H,2H,3H,3H" explicitly defines the hydrogenation pattern of the first three carbons, distinguishing them from the perfluorinated tail.[1][2][3]

| Position | Carbon Hybridization | Substituents | Function |

| C1 (Terminal) | Hydroxyl (-OH) | Primary alcohol; nucleophilic center.[2][3] | |

| C2 (Internal) | Iodine (-I), Chiral Center | Electrophilic center (susceptible to substitution/elimination).[1][2][3] | |

| C3 (Bridge) | Perfluorohexyl group | Insulating spacer preventing HF elimination from the tail.[2][3] | |

| C4–C9 | Fluorine | Perfluorinated tail providing low surface energy (lipophobicity).[2][3] |

Synthesis & Mechanism

The synthesis of this compound is a classic example of radical addition of a perfluoroalkyl iodide (

Reaction Logic

-

Reactants: Perfluorohexyl Iodide (

) and Allyl Alcohol ( -

Initiator: AIBN (Azobisisobutyronitrile) or Sodium Dithionite (

) for redox initiation.[2][3] -

Regioselectivity: The perfluoroalkyl radical (

) is highly electrophilic.[2][3] It preferentially attacks the terminal carbon of the alkene to form the more stable internal radical (adjacent to the electron-donating hydroxymethyl group).[3]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the radical chain propagation cycle.

Caption: Figure 1. Radical chain mechanism showing the regioselective addition of the perfluorohexyl radical to the terminal carbon of allyl alcohol.

Experimental Protocol

Objective: Synthesis of 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol via AIBN-initiated addition.

Reagents & Equipment

-

Perfluorohexyl Iodide (

): 1.0 eq (e.g., 44.6 g).[1][2][3] -

Allyl Alcohol: 1.2 eq (Excess ensures complete consumption of the expensive fluorinated iodide).[2][3]

-

Apparatus: Three-neck round-bottom flask, reflux condenser, nitrogen inlet, temperature probe.[1][2][3]

Step-by-Step Methodology

-

Inertion: Purge the reaction vessel with Nitrogen (

) for 15 minutes to remove oxygen, which acts as a radical scavenger.[2][3] -

Charging: Add Perfluorohexyl Iodide and AIBN to the vessel.

-

Heating: Heat the mixture to 65–70°C (activation temperature of AIBN).

-

Addition: Add Allyl Alcohol dropwise over 30 minutes. Note: Exothermic reaction.[2][3] Control addition rate to maintain temperature <80°C.

-

Digestion: Stir at 70°C for 4–6 hours. Monitor reaction progress via GC-MS or

-NMR (disappearance of -

Work-up:

-

Purification: Recrystallization from hexane/toluene or vacuum distillation (if liquid).[2][3]

Validation Criteria (Self-Validating)

-

-NMR: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of the methine proton adjacent to Iodine (

-

-NMR: Shift of the terminal

Reactivity & Downstream Applications

The value of this molecule lies in its bifunctionality.[2][3] It is a "halohydrin," meaning it contains both a halogen and a hydroxyl group on adjacent carbons.[1][2][3]

Epoxide Formation (Dehydroiodination)

Treatment with a base (NaOH or KOH) triggers an intramolecular

-

Reaction:

[1][2][3] -

Utility: These epoxides are precursors for sizing agents that impart oil/grease resistance to paper and textiles without using PFOA.[2][3]

Reduction to Alcohols

The iodine can be removed via radical reduction (using Tributyltin hydride or Zinc/Acetic acid) to yield the saturated alcohol:

Reactivity Workflow (DOT Visualization)

Caption: Figure 2.[1][3] Divergent synthesis pathways: Epoxidation for polymer crosslinking vs. Reduction for surfactant synthesis.[3]

Safety & Environmental (PFAS Context)

Critical Advisory: This compound contains a perfluorohexyl (

-

Hazard Statements:

-

Degradation: High-temperature incineration is required for disposal to prevent formation of PFHxA (Perfluorohexanoic acid) in the environment.[3]

-

Handling: Use Viton® or nitrile gloves.[2][3] Avoid contact with strong oxidizers.[2][3][5]

References

-

PubChem. (2025).[2][3][6] Compound Summary: 3-(Perfluorooctyl)propyl iodide (Analogous Chemistry).[2][3] National Library of Medicine.[2][3] [Link][1][2]

-

Améduri, B., & Boutevin, B. (2004).[1][2][3] Well-Architectured Fluoropolymers: Synthesis, Properties and Applications.[1][2][3] Elsevier.[2][3] (Authoritative text on radical addition of Rf-I to alkenes).

Sources

- 1. Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | C10H4F17I | CID 74885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Perfluorooctyl)propyl iodide | C11H6F17I | CID 11157582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Propenal, 2-iodo- | C3H3IO | CID 150515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Commercial Sourcing & Applications of 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol

The following technical guide provides an in-depth analysis of the commercial supply, chemical properties, and synthetic utility of 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (CAS 38550-44-6).

CAS: 38550-44-6 | Formula: C

Executive Summary

2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol is a critical "linchpin" intermediate in fluorous chemistry. It serves as the primary adduct formed from the radical addition of perfluorohexyl iodide (

This dual reactivity makes it an essential precursor for synthesizing:

-

Fluorinated Surfactants: Via sulfonation or ethoxylation.

-

Surface Coatings: Precursor to fluorinated epoxides and acrylates.

-

Biomedical Materials: Oxygen carriers and contrast agents.

Chemical Identity & Technical Specifications

Before sourcing, researchers must verify the structural integrity of the compound, as nomenclature varies across suppliers.

Nomenclature Cross-Reference

| Identifier Type | Value |

| CAS Number | 38550-44-6 |

| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol |

| Common Synonyms | 3-Perfluorohexyl-2-iodopropan-1-ol; 2-Iodo-3-(tridecafluorohexyl)propan-1-ol |

| Molecular Weight | 504.03 g/mol |

| Appearance | Waxy solid or viscous liquid (depending on purity/temperature) |

| Melting Point | 45°C - 50°C |

Structural Logic

The name "1H,1H,2H,3H,3H" indicates that the first three carbons (C1, C2, C3) are hydrogenated, while the remaining chain (C4-C9) is perfluorinated.

-

C1: Hydroxymethyl group (-CH

OH) -

C2: Iodo-methine group (-CHI-)

-

C3: Methylene bridge (-CH

-) -

C4-C9: Perfluorohexyl tail (-C

F

Commercial Supply Landscape

The market for this compound is tiered between high-purity research grades and bulk industrial grades.

Primary Suppliers & Grades

| Supplier Category | Key Vendors | Purity | Typical Pack Size | Target Application |

| Research Catalogs | Alfa Chemistry, Apollo Scientific, Fluorochem | >97% (HPLC) | 1g - 25g | Lab-scale synthesis, MedChem |

| Bulk Specialists | Henan Lihao, Watson International | 95-96% | 1kg - 100kg | Surfactant manufacturing, Coatings |

| Custom Synthesis | SynQuest Labs, Exfluor | Custom | Custom | GMP production, Specific impurity profiles |

Procurement Strategy: The "Purity Trap"

Critical Insight: Commercial samples often contain traces of unreacted Perfluorohexyl Iodide (

-

Why it matters:

is volatile and biologically persistent. In biological applications or precision polymer synthesis, this impurity acts as a chain terminator. -

Recommendation: For biological or electronic applications, request a Gas Chromatography (GC) trace specifically looking for the

peak (typically elutes much earlier than the alcohol).

Supply Chain Decision Matrix

The following diagram outlines the logic for selecting a supplier based on your experimental needs.

Figure 1: Decision matrix for sourcing CAS 38550-44-6 based on scale and purity requirements.

Synthesis & Reaction Mechanisms

Understanding the synthesis of this compound allows researchers to troubleshoot quality issues and predict reactivity.

The Radical Addition Pathway

The compound is synthesized via the radical addition of Perfluorohexyl Iodide to Allyl Alcohol . This is a classic "atom transfer radical addition" (ATRA).

Mechanism:

-

Initiation: AIBN or TBPPI generates a radical.[2]

-

Propagation: The radical abstracts iodine from

, generating a -

Addition: The

radical attacks the double bond of allyl alcohol. -

Termination/Transfer: The resulting radical abstracts an iodine atom from another

molecule, yielding the final product and regenerating the chain carrier.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway and downstream transformations for 3-Perfluorohexyl-2-iodopropan-1-ol.

Quality Control & Handling

Analytical Validation

To validate a purchased batch, use the following markers:

-

F NMR: Look for the characteristic signals of the

-

H NMR:

- 4.3 ppm: Multiplet corresponding to the -CHI- proton.[3]

-

3.7 ppm: Doublet/Multiplet for the -CH

-

2.7-3.0 ppm: Multiplet for the -CH

Safety & Stability

-

Light Sensitivity: The C-I bond is weak. Prolonged exposure to light can cause liberation of iodine (turning the sample purple/brown). Store in amber glass.

-

Thermal Stability: Stable up to ~100°C, but elimination of HI can occur at higher temperatures or in the presence of strong bases, forming the alkene.

References

-

Alfa Chemistry. (n.d.). 3-Perfluorohexyl-2-iodopropan-1-ol Product Sheet. Retrieved from

-

Lahiouhel, D., Ameduri, B., & Boutevin, B. (2001).[4][5] "A telechelic fluorinated diol from 1,6-diiodoperfluorohexane."[2][4][5] Journal of Fluorine Chemistry, 107(1), 81-88. (Describes the radical addition mechanism and NMR characterization).

-

Kostov, G., Ameduri, B., & Boutevin, B. (2001).[4][5] "Synthesis and Characterization of Fluorinated Telomers." Progress in Polymer Science. (Review of telomerization chemistry).

-

ChemicalBook. (2024). CAS 38550-44-6 Technical Data. Retrieved from

-

LookChem. (2024). Suppliers of 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL. Retrieved from

Sources

Technical Guide: Reactivity of the Carbon-Iodine Bond in Fluorinated Alcohols

Executive Summary

The carbon-iodine (C–I) bond, traditionally viewed merely as a handle for nucleophilic substitution or metal-catalyzed cross-coupling, exhibits a distinct and elevated reactivity profile when placed in fluorinated alcoholic solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE).[1]

This guide delineates the "Fluorine Effect"—a synergistic phenomenon where the unique physicochemical properties of these solvents (high hydrogen-bond donating ability, low nucleophilicity, and high ionizing power) activate the C–I bond. This activation unlocks pathways for metal-free oxidative couplings , hypervalent iodine generation , and radical cation stabilization , offering a powerful alternative to transition-metal catalysis in late-stage drug functionalization.[1]

Part 1: Physicochemical Framework

To control C–I reactivity, one must first understand the solvent environment.[1] Fluorinated alcohols are not inert media; they are active chemoselective promoters.[1]

The Polarity-Acidity Paradox

HFIP and TFE are "magic solvents" because they combine high ionizing power with low nucleophilicity.[1] This allows them to stabilize charged intermediates (like iodonium ions or radical cations) without trapping them, a common failure mode in solvents like ethanol or water.[1]

Table 1: Comparative Physicochemical Properties of Solvents

| Solvent | pKa | Dielectric Constant ( | Dipole Moment (D) | H-Bond Donor ( | Nucleophilicity ( |

| HFIP | 9.3 | 16.7 | 2.05 | 1.96 | -4.23 |

| TFE | 12.4 | 26.7 | 2.03 | 1.51 | -2.78 |

| Ethanol | 16.0 | 24.5 | 1.69 | 0.83 | 0.00 |

| DCM | N/A | 8.9 | 1.60 | 0.13 | - |

Note: The high

Part 2: Mechanisms of C–I Activation

The activation of the C–I bond in fluorinated alcohols proceeds primarily through two distinct mechanistic manifolds: Hypervalent Iodine Activation and Single Electron Transfer (SET) Stabilization .

Mechanism A: Hypervalent Iodine Activation (The H-Bond Cluster)

In oxidative transformations, HFIP does not merely solubilize reagents.[1] It forms a tight hydrogen-bonding network around the ligands attached to the iodine(III) center.

-

Ligand Labilization: HFIP hydrogen bonds to the acetate or trifluoroacetate ligands of reagents like PIDA (Phenyliodine(III) diacetate).[1]

-

Electrophilic Enhancement: This H-bonding pulls electron density away from the iodine center, making it significantly more electrophilic and reactive toward electron-rich arenes.[1]

-

Cluster Stabilization: The solvent forms a "cluster" that stabilizes the leaving group (AcOH), facilitating the ligand exchange step which is often rate-determining.

Mechanism B: Radical Cation Stabilization (The Cage Effect)

When an aryl iodide undergoes SET oxidation, it forms a radical cation (

-

The HFIP Cage: The bulky, electron-withdrawing

groups of HFIP form a solvent cage that physically shields the radical cation. -

Electronic Stabilization: The high ionizing power disperses the positive charge, extending the lifetime of the radical cation efficiently enough to allow for selective C–C bond formation (e.g., biaryl coupling) rather than solvent quenching.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the bifurcation of C–I reactivity in HFIP, distinguishing between the polar (Hypervalent) and radical (SET) pathways.

Figure 1: Dual activation pathways of Aryl Iodides in HFIP: Hypervalent Iodine generation (top) vs. Radical Cation stabilization (bottom).[1]

Part 4: Experimental Protocol (Self-Validating)

Protocol: Metal-Free Oxidative Biaryl Coupling (Kita Coupling)

This protocol utilizes the C–I bond activation to couple two electron-rich arenes, a transformation notoriously difficult with transition metals due to catalyst poisoning.[1]

Reagents:

-

Substrate: Electron-rich arene (e.g., 1 mmol).[1]

-

Hypervalent Reagent: PIFA (Phenyliodine(III) bis(trifluoroacetate)) or PIDA.[1]

-

Solvent: HFIP (99%+ purity).[1]

-

Lewis Acid (Optional):

(for non-activated substrates).[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere not strictly required but recommended):

-

Dissolve the arene substrate (1.0 equiv) in HFIP (0.1 M concentration).

-

Checkpoint: Ensure the solution is homogeneous. HFIP has high solubility for organic compounds, but low solubility for inorganic salts.[1]

-

-

Reagent Addition (Controlled):

-

Cool the reaction mixture to -40°C or 0°C depending on substrate sensitivity.

-

Add PIFA (0.55 equiv for dimerization, 1.1 equiv for cross-coupling) dropwise as a solution in HFIP/DCM.

-

Why: Adding the oxidant slowly prevents over-oxidation (polymerization).

-

-

Reaction Monitoring (Self-Validation):

-

Stir at the set temperature.

-

Visual Check: The reaction often passes through a transient deep blue/green color (charge-transfer complex or radical cation) before turning yellow/orange.[1]

-

TLC/LCMS: Monitor the disappearance of the starting material. In HFIP, the reaction is typically faster (<1 hour) than in DCM or MeCN.[1]

-

-

Quenching and Workup:

-

Purification:

-

The reduced byproduct is Iodobenzene (PhI). This must be separated via column chromatography.[1]

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | H-bonding sequestration | HFIP can H-bond too strongly to basic substrates (amines/pyridines), deactivating them.[1] Add a Bronsted acid (TsOH) or switch to TFE/DCM mixtures.[1] |

| Over-oxidation | Radical cation lifetime too long | The "Cage Effect" is working too well. Add a nucleophilic scavenger or dilute the HFIP with DCM (1:1 or 1:4 mixture). |

| Poor Solubility | Inorganic oxidant used | HFIP is a poor solvent for inorganic salts (e.g., Oxone).[1] Use organic oxidants (mCPBA, PIFA) or use a biphasic system.[1] |

| Corrosion/Safety | HFIP acidity | HFIP ( |

References

-

Doherty, S. et al. (2016).[1] A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]

-

Colomer, I. et al. (2017).[1] Hexafluoroisopropanol as a Singular Solvent in Organic Synthesis. Chemical Reviews. [Link][1]

-

Kita, Y. et al. (2008).[1] Hypervalent Iodine-Induced Nucleophilic Substitution of para-Substituted Phenol Ethers. Journal of the American Chemical Society.[2] [Link][1]

-

Eberson, L. et al. (2001).[1] Radical Cations in Fluorinated Alcohols. Acta Chemica Scandinavica. [Link]

-

Donohoe, T. J. et al. (2014).[1] Hydrogen Bonding to Hexafluoroisopropanol Controls the Oxidative Strength of Hypervalent Iodine Reagents. Journal of the American Chemical Society.[2] [Link]

Sources

Technical Guide: Thermal Stability of 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol

[1][2][3][4][6]

Executive Summary

2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (CAS: 38550-44-6) is a fluorotelomer iodohydrin intermediate.[1][2][3][4][5][6][7] Its thermal stability is governed by the lability of the carbon-iodine (C–I) bond and its susceptibility to dehydroiodination (loss of HI).[1][8][3][4] While the perfluorinated tail (

Critical Stability Thresholds:

-

Safe Storage Temperature: < 25°C (Refrigeration recommended).[8][2][3][4]

-

Onset of Thermal Degradation: ~100°C (Slow iodine liberation).[8][2][3][4]

-

Rapid Decomposition: > 150°C (HI elimination and olefin formation).[8][2][3][4]

-

Photostability: Highly sensitive to UV/Visible light (Homolytic cleavage).[8][2][3][4]

Chemical Identity & Structural Analysis

Understanding the structure is prerequisite to predicting stability.[9][3][4] The IUPAC name can be opaque; the structure is best understood as a perfluorohexyl tail attached to an iodinated propyl alcohol head.[9][3][4]

Synonyms:

Molecular Structure:

Structural Vulnerabilities[1][4][6]

-

The C–I Bond: The bond dissociation energy (BDE) of a secondary C–I bond is approximately 53 kcal/mol, making it the weakest link in the molecule.[2][3][4] It is susceptible to homolytic cleavage by heat or light.[9][2][3][4]

-

The

-Position: The iodine isngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Figure 1: Structural segmentation highlighting the reactive iodohydrin head as the primary source of thermal instability.[2][4]

Thermal Degradation Mechanisms

The degradation of this compound follows two distinct pathways depending on the environment (presence of oxygen/base) and energy input (heat vs. light).[8][2][3][4]

Pathway A: Homolytic Cleavage (Pyrolysis/Photolysis)

At elevated temperatures (>100°C) or under UV exposure, the C–I bond undergoes homolysis.[2][3][4]

-

Initiation:

-

Propagation: The iodine radicals recombine to form molecular iodine (

), causing the material to turn violet/brown.[8][2][3][4] The organic radical (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Pathway B: Dehydroiodination (HI Elimination)

This is the dominant thermal pathway during processing, especially if the heating vessel is not strictly neutral.[2][3][4]

-

Mechanism: Intramolecular attack or thermal elimination leads to the loss of Hydrogen Iodide (HI).[8][2][3][4]

-

Product: Formation of 3-(Perfluorohexyl)-1,2-epoxypropane or the corresponding allyl ether derivatives.

-

Risk: HI is acidic and autocatalytic; it can dehydrate the alcohol or attack the epoxide, leading to complex oligomerization.[2][3][4]

Quantitative Stability Data (Estimated based on Fluorotelomer Iodohydrins):

| Parameter | Value | Implications |

| Melting Point | ~45–50°C | Solid at room temp; easily liquefied for processing.[1][8][3][4] |

| Boiling Point | ~216°C (760 mmHg) | Do not distill at atm pressure. Decomposition precedes boiling.[1][8][2][3][4] |

| T_onset (TGA) | ~110°C | Minor weight loss (iodine evolution).[1][8][2][3][4] |

| T_max (Decomp) | >160°C | Rapid mass loss (HI elimination/volatilization).[1][8][2][3][4] |

Experimental Protocols & Handling

Protocol 1: Purity Verification (Self-Validating)

Before using stored material, verify its integrity.[2][3][4] The presence of free iodine or acidity indicates degradation.[9][2][3][4]

Methodology:

-

Visual Inspection: Pure compound is a white solid or colorless liquid (if melted).[8][2][3][4] A pink/violet hue indicates free Iodine (

).[8][2][3][4] -

Acidity Check: Dissolve 50 mg in 1 mL of neutral methanol/water (1:1). Check pH with litmus or probe.[9][2][3][4] pH < 5 indicates HI formation.[9][2][3][4]

-

NMR Validation (

and

Protocol 2: Thermal Processing

If the reaction requires heating this intermediate:

-

Atmosphere: Strictly inert (

orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Temperature Limit: Maintain internal temperature < 80°C .

-

Scavengers: Add a weak base (e.g., Sodium Bicarbonate) or Copper turnings if compatible with the reaction, to scavenge free HI or Iodine radicals respectively.[2][3][4]

Protocol 3: Safe Storage

Degradation Pathway Visualization[1][2][4][6]

The following diagram details the cascade of thermal failure for 2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol.

Figure 2: Thermal degradation pathways showing Homolysis (Pathway A) and Elimination (Pathway B).[1][8][2][3][4]

References

-

PubChem. (2025).[2][3][4] Compound Summary: 3-Perfluorohexyl-2-iodopropan-1-ol.[1][8][3][4][5][6] National Library of Medicine.[2][3][4] Retrieved from [Link]

-

Wang, J., et al. (2023).[2][3][4] Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology.[2][3][4][13] Retrieved from [Link][1][8][2][3][4]

-

Oakwood Chemical. (2025).[8][2][3][4] Safety Data Sheet: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. Retrieved from [Link][1][8][2][3][4]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | C10H4F17I | CID 74885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety Data Sheet [chemicalbook.com]

- 4. 1H,1H,2H,2H-Perfluorodecanethiol | 34143-74-3 [chemicalbook.com]

- 5. perfluorohexyl suppliers USA [americanchemicalsuppliers.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mzCloud – 3 Perfluorohexyl 2 iodopropan 1 ol [mzcloud.org]

- 8. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]

- 9. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-IODO-1H,1H,2H,3H,3H-PERFLUORODECAN-1-OL CAS#: 16083-64-0 [m.chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. 1H,1H,2H,2H-Perfluorooctyl iodide - Safety Data Sheet [chemicalbook.com]

- 13. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Research Applications & Synthetic Utility of 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol

[1]

Executive Summary

2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (CAS: 38550-44-6) represents a critical "linchpin" intermediate in the synthesis of C6-fluorotelomer derivatives.[1] Often overshadowed by its downstream products, this iodohydrin is the primary adduct formed from the radical addition of perfluorohexyl iodide (

Its value lies in its bifunctionality : it possesses a reactive hydroxyl group and a labile iodine atom at the

As the industry shifts away from C8 (PFOA/PFOS) chemistries due to bioaccumulation concerns, this C6-based intermediate provides a compliant pathway to high-performance fluorinated materials with reduced environmental persistence.[1]

Chemical Identity & Structural Analysis

To utilize this compound effectively, one must understand its specific connectivity, which dictates its reactivity profile.[1]

-

IUPAC Name: 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodononan-1-ol[1][2][3]

-

Molecular Formula:

[1][2] -

Physical State: Waxy solid or viscous liquid (depending on purity/temperature); Density ~1.9 g/cm³.[1]

Structural Breakdown:

-

The Tail (

): Provides the low surface energy, chemical resistance, and lipophobicity.[1] -

The Linker (

): Insulates the electron-withdrawing fluorines from the reactive center, preventing destabilization of the alcohol.[1] -

The Reactive Head (

): A classic iodohydrin motif.[1] The iodine is a good leaving group, and the hydroxyl is a nucleophile precursor.

Synthetic Pathways & Mechanistic Insight[4]

The synthesis of this compound is a textbook example of radical addition chemistry, but achieving high regioselectivity requires precise control over reaction conditions.[1]

The Radical Addition Mechanism

The formation of 2-iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol occurs via the addition of perfluorohexyl iodide to allyl alcohol.[1]

-

Initiation: An initiator (AIBN or Sodium Dithionite) generates a perfluorohexyl radical (

).[1] -

Propagation: The electrophilic

attacks the terminal carbon of the electron-rich double bond of allyl alcohol.[1]-

Note: Attack occurs at the terminal carbon to form the more stable secondary radical.

-

-

Chain Transfer: The resulting intermediate radical abstracts an iodine atom from another molecule of

, regenerating the

Critical Insight: The iodine atom ends up on the C2 position (secondary), while the

Visualization of Reaction Pathway

Figure 1: Synthetic pathway from precursors to the target iodohydrin and its conversion to the valuable epoxide intermediate.[1][4][5][6][7]

Key Research Applications

Precursor for Fluorinated Epoxides (Surface Coatings)

The most immediate application is the conversion to 3-(perfluorohexyl)-1,2-epoxypropane .[1]

-

Mechanism: Treatment with a base (NaOH or Ca(OH)2) deprotonates the hydroxyl group.[1] The resulting alkoxide performs a backside attack on the C-I bond, displacing iodide and closing the oxirane ring.

-

Utility: This epoxide can be grafted onto surfaces (glass, cotton, polymers) containing nucleophilic groups (amines, hydroxyls) to impart permanent water and oil repellency (Omniphobicity).[1]

Synthesis of Fluorinated Surfactants

The iodohydrin serves as a scaffold for creating "Gemini" or specialized surfactants used in fire-fighting foams (AFFF alternatives) and emulsifiers.[1]

-

Reaction: The iodine can be displaced by sulfur nucleophiles (e.g., thiourea, sulfite) to introduce hydrophilic heads directly, or the epoxide route can be used to attach polyethylene glycol (PEG) chains.[1]

-

Advantage: These surfactants lower surface tension more effectively than hydrocarbon analogs, critical for wetting complex geometries in lithography.[1]

Biomedical Imaging (19F MRI & CT)[1]

-

Concept: The high fluorine content (13 fluorine atoms per molecule) makes this compound a candidate for 19F Magnetic Resonance Imaging (MRI) .[1]

-

Application: The hydroxyl group allows for conjugation to peptides or antibodies. The iodine atom provides contrast for CT scans (Computed Tomography), potentially allowing for dual-modal imaging agents.[1]

Experimental Protocols

Disclaimer: These protocols involve hazardous fluorinated compounds and alkyl iodides.[1] All work must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol

Objective: Generate the iodohydrin from

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.

-

Reagents:

-

Procedure:

-

Purge the system with Nitrogen for 15 minutes.[1]

-

Heat the mixture to 70°C .

-

Add AIBN in portions over 1 hour. The reaction is exothermic; monitor temperature.[1]

-

Stir at 70-80°C for 4-6 hours.

-

Monitoring: Check reaction progress via GC-MS or 19F-NMR. Disappearance of the

peak indicates completion.[1]

-

-

Workup:

Protocol B: Conversion to Fluorinated Epoxide

Objective: Cyclization to 3-(perfluorohexyl)-1,2-epoxypropane.[1]

-

Reagents:

-

Procedure:

-

Workup:

Safety & Handling (E-E-A-T)

-

Chemical Hazards:

-

Environmental:

References

-

Synthesis of Fluorinated Epoxides

-

Radical Addition Mechanism

-

Applications in Surface Coatings

-

C6 vs C8 Environmental Context

-

Iodohydrin Characterization

Sources

- 1. 1H,1H,2H,2H-Perfluorodecanethiol | 34143-74-3 [chemicalbook.com]

- 2. mzCloud – 3 Perfluorohexyl 2 iodopropan 1 ol [mzcloud.org]

- 3. perfluorohexyl suppliers USA [americanchemicalsuppliers.com]

- 4. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-Iodo-Fluoroalkyl Alcohols as Synthetic Linchpins

Focus Molecule: 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL (CAS: 38550-44-6)

Executive Summary

This technical guide analyzes 2-iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (commonly known as 3-perfluorohexyl-2-iodopropanol ), a critical intermediate in the synthesis of fluorinated surfactants, surface-active polymers, and biomedical oxygen carriers. Unlike standard fluorotelomer alcohols (FTOHs), this molecule possesses a reactive iodine "handle" at the C2 position, enabling versatile downstream functionalization including nucleophilic substitution and epoxide formation. This guide details its synthesis, reactivity profile, and environmental implications for researchers in medicinal chemistry and materials science.

Chemical Architecture & Properties

The molecule represents a "capped" fluorotelomer. It consists of a perfluorohexyl tail (

Structural Breakdown

-

Fluorous Tail (

-): Rigid, helical rod structure responsible for low surface energy and biological inertness. -

Linker (

): Insulates the electron-withdrawing fluorines from the reactive center. -

Reactive Core (

): A vicinal iodohydrin motif. The iodine atom is highly polarizable and a good leaving group, while the hydroxyl group provides solubility and a site for esterification.

Physical Properties Table

| Property | Value | Note |

| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodononan-1-ol | Systematic nomenclature |

| CAS Number | 38550-44-6 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 504.03 g/mol | High density due to I and F atoms |

| Density | ~1.902 g/cm³ | Significantly heavier than water |

| Boiling Point | ~216°C (at 760 mmHg) | Low volatility compared to non-F analogs |

| Solubility | Soluble in MeOH, Acetone, Fluorinated solvents | Immiscible in water |

Synthesis Protocol: Radical Addition

The synthesis relies on the free-radical addition of perfluorohexyl iodide (

Mechanism of Action

The reaction proceeds via a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile).[1]

-

Initiation: AIBN decomposes to form isobutyronitrile radicals, which abstract iodine from

to generate the perfluoroalkyl radical ( -

Propagation: The electrophilic

attacks the terminal carbon of allyl alcohol (anti-Markovnikov addition relative to the fluoro-chain, but generating the more stable secondary radical). -

Chain Transfer: The resulting radical abstracts an iodine atom from another

molecule, regenerating

Experimental Workflow

Reagents: Perfluorohexyl iodide (1.0 eq), Allyl alcohol (1.2 eq), AIBN (0.05 eq). Solvent: Neat or Acetonitrile (if solubility is an issue).

-

Setup: Charge a heavy-walled pressure vessel or round-bottom flask (equipped with a reflux condenser) with perfluorohexyl iodide and allyl alcohol.

-

Deoxygenation: Sparge the mixture with Nitrogen or Argon for 15 minutes. Critical Step: Oxygen acts as a radical trap and will quench the reaction.

-

Initiation: Add AIBN. Heat the mixture to 70–80°C .

-

Monitoring: The reaction is exothermic. Monitor internal temperature to prevent runaway.

-

Completion: Reaction typically completes in 4–6 hours. Monitor by

-NMR (disappearance of -

Purification:

-

Wash with 10%

(sodium thiosulfate) to remove free iodine (indicated by purple color). -

Distill under reduced pressure to remove excess allyl alcohol.

-

Figure 1: Radical chain mechanism for the synthesis of the target iodohydrin.[2] Note the regeneration loop characteristic of radical propagation.

Reactivity Profile & Analog Generation

The C2-Iodine bond is the "functional handle" that differentiates this molecule from standard fluorotelomer alcohols. It allows for the synthesis of three distinct classes of analogs.

A. Epoxide Formation (Glycidyl Ethers)

Treatment with a base (e.g., NaOH or KOH) induces intramolecular

-

Utility: These epoxides are precursors for fluorinated glycidyl ethers used in non-stick coatings and low-dielectric resins.

B. Reduction to Standard FTOHs

Reduction with Tributyltin hydride (

-

Utility: Reference standards for environmental degradation studies.

C. Nucleophilic Substitution

The iodine can be displaced by strong nucleophiles (amines, thiols, azides) to create functionalized fluorosurfactants.

-

Example: Reaction with sodium azide (

) followed by "Click" chemistry allows conjugation to biomolecules.

Figure 2: Divergent synthesis pathways utilizing the labile C-I bond to access epoxides, reduced alcohols, and surfactants.

Applications in Drug Development & Materials

While direct pharmaceutical use of perfluoroalkyl iodides is rare due to halide toxicity, their derivatives are vital in drug delivery systems .

Oxygen Therapeutics (Blood Substitutes)

The high solubility of oxygen in perfluorocarbons (PFCs) makes these analogs candidates for "respiratory fluids." The alcohol functionality allows for emulsification, stabilizing PFC droplets in aqueous blood streams.

"Fluorous" Phase Separation

In medicinal chemistry synthesis, the "fluorous pony tail" (

-

Technique: A drug molecule is tagged with the 2-iodo-precursor.

-

Purification: The mixture is passed through a fluorous silica column. Only the tagged molecule binds.

-

Cleavage: The tag is removed, yielding high-purity API (Active Pharmaceutical Ingredient).

Safety & Environmental Stewardship (E-E-A-T)

As a Senior Application Scientist, it is mandatory to address the environmental profile of PFAS-related compounds.

Degradation Pathways

Research indicates that fluorotelomer iodides and alcohols biodegrade in soil and aerobic environments.

-

Primary Metabolite: The alcohol oxidizes to the corresponding aldehyde and then to the carboxylic acid (

). -

Terminal Product: Through

-oxidation cycles, these eventually degrade to Perfluorohexanoic Acid (PFHxA) . -

Regulatory Note: Unlike C8 (PFOA) chains, C6 chains (PFHxA) have shorter half-lives in human blood, but they are still persistent in the environment. All waste streams containing this iodohydrin must be incinerated at high temperatures (>1100°C) to ensure mineralization of the C-F bonds.

Handling Precautions

-

Iodine Toxicity: The C-I bond is photolabile. Store in amber glass. Liberated iodine is corrosive and toxic.

-

PPE: Nitrile gloves are insufficient for long-term exposure to fluorinated solvents; double-gloving or using laminate gloves is recommended.

References

-

Synthesis & Mechanism: Nguyen, T. H., et al. (2012).[2] "Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization." Korea Science.

- Radical Activation: Améduri, B., & Boutevin, B. (2005). "Telomerisation reactions of fluorinated alkenes.

-

Environmental Fate: Wang, N., et al. (2005). "Aerobic Soil Biotransformation of 6:2 Fluorotelomer Iodide." Environmental Science & Technology.

-

Physical Properties & CAS: Alfa Chemistry.[7] "3-Perfluorohexyl-2-iodopropan-1-ol (CAS 38550-44-6) Data Sheet."

-

Drug Delivery Applications: Krafft, M. P. (2001). "Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research." Advanced Drug Delivery Reviews.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 4. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Note: Strategic Utilization of 2-Iodo-1H,1H,2H,3H,3H-Perfluorononan-1-ol in Advanced Polymer Synthesis

Abstract

This technical guide details the application of 2-iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (hereafter referred to as

Part 1: Molecular Architecture & Reactivity

The utility of

Structural Analysis

-

The Fluoro-Tail (

-): Provides chemical resistance, low coefficient of friction, and oleophobicity. -

The Iodine Handle (C2): A labile atom susceptible to radical transfer (for Iodine Transfer Polymerization) or base-catalyzed elimination.

-

The Hydroxyl Group (C1): A primary alcohol amenable to esterification, urethane formation, or nucleophilic substitution.

The "Switch" Mechanism

The molecule acts as a divergent intermediate. Treatment with a base triggers an intramolecular

Figure 1: The conversion pathway from Iodohydrin to Fluorinated Epoxy Polymer.

Part 2: Protocol A — Synthesis of Fluorinated Glycidyl Ether (Epoxide)

Objective: Convert 2-iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol into 3-(perfluorohexyl)-1,2-epoxypropane. This monomer is essential for creating non-stick, chemically resistant epoxy coatings.

Reagents & Equipment[1][2]

-

Precursor: 2-iodo-1H,1H,2H,3H,3H-perfluorononan-1-ol (Purity >95%).

-

Base: Sodium Hydroxide (NaOH), 40% aqueous solution.

-

Solvent: Diethyl ether or tert-butyl methyl ether (TBME).

-

Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.

-

Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, temperature controller.

Step-by-Step Methodology

-

Dissolution: In a 500 mL 3-neck flask, dissolve 0.1 mol (approx. 48.8 g) of

-Iodohydrin in 150 mL of TBME. Ensure complete dissolution at room temperature (25°C). -

Phase Transfer Initiation: Add 1.0 mol% TBAB to the solution. This facilitates the transport of hydroxide ions into the organic phase, accelerating the cyclization.

-

Base Addition (The Critical Step):

-

Caution: The reaction is exothermic.

-

Cool the solution to 10°C using an ice bath.

-

Dropwise add 0.15 mol of 40% NaOH solution over 30 minutes. Maintain internal temperature below 20°C to prevent oligomerization.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation Point: Monitor via TLC or GC-MS. The disappearance of the starting material peak and the appearance of the epoxide peak (lower retention time) confirms conversion.

-

-

Work-up:

-

Separate the organic layer.

-

Wash the organic phase twice with deionized water (2 x 50 mL) to remove NaI salts and excess base.

-

Dry over anhydrous Magnesium Sulfate (

).

-

-

Purification:

-

Filter off the drying agent.

-

Remove solvent via rotary evaporation.

-

Final Step: Vacuum distillation is mandatory to obtain monomer-grade epoxide. Target boiling point: ~60-65°C at 5 mmHg (values may vary based on exact vacuum; establish a distillation curve).

-

Data Specification: Expected Yields

| Parameter | Value | Notes |

| Crude Yield | > 90% | High conversion due to favorable thermodynamics of epoxide formation. |

| Isolated Yield | 80-85% | Losses primarily during distillation. |

| Purity | > 98% | Required for polymer synthesis to prevent chain termination. |

Part 3: Protocol B — Surface Modification of Polyurethanes

Objective: Use the hydroxyl group of

Mechanism

The primary alcohol reacts with isocyanate groups (-NCO) to form a stable urethane linkage. The perfluoroalkyl tail migrates to the air-polymer interface during curing, creating a "self-stratifying" coating.

Experimental Workflow

-

Prepolymer Synthesis: Synthesize a standard polyurethane prepolymer (e.g., IPDI + Polycaprolactone diol) with a calculated NCO excess (NCO/OH ratio ~ 2.2).

-

Fluorine Functionalization:

-

Calculate the required mass of

-Iodohydrin to react with 10-20% of the available NCO groups. -

Note: Do not exceed 20% capping, or the chain extension will be stifled, leading to poor film formation.

-

-

Reaction:

-

Add

-Iodohydrin to the prepolymer solution (in MEK or Acetone). -

Add catalyst: Dibutyltin Dilaurate (DBTDL), 0.05 wt%.

-

Heat to 60°C for 2 hours under Nitrogen.

-

-

Chain Extension: Add the chain extender (e.g., 1,4-butanediol) to react with the remaining NCO groups and cure the film.

Validation: Surface Energy Analysis

To verify the success of Protocol B, measure the Water Contact Angle (WCA) of the cured film.

| Sample Type | Water Contact Angle (°) | Hexadecane Contact Angle (°) | Interpretation |

| Control PU | 75° ± 2° | < 10° (Wets) | Hydrophilic / Oleophilic |

| 2 wt% F-Modified | 105° ± 2° | 65° ± 3° | Hydrophobic / Oleophobic |

| 5 wt% F-Modified | 118° ± 2° | 78° ± 2° | Highly repellent surface |

Part 4: Safety & Handling (Critical)

-

HF Generation: If the material is subjected to temperatures >150°C in the presence of moisture/acid, trace Hydrofluoric Acid (HF) may generate. Use chemically resistant glassware and fume hoods.

-